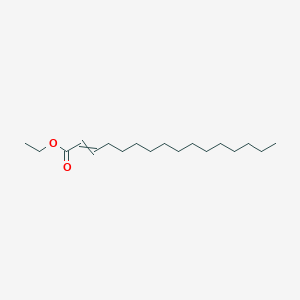

Ethyl hexadec-2-enoate

Description

Ethyl hexadec-2-enoate is a long-chain unsaturated fatty acid ester characterized by a 16-carbon backbone with a double bond at the C2 position and an ethyl ester group. This derivative is synthesized via stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids, yielding a colorless oil with distinct NMR spectral features, including δ 5.68–6.05 ppm (olefinic protons) and δ 4.15 ppm (ester oxygen-linked CH₂) .

Properties

IUPAC Name |

ethyl hexadec-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKVQOAYYIWUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hexadec-2-enoate can be synthesized through the esterification of hexadecenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of a distillation column helps in the separation and purification of the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: Ethyl hexadec-2-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Hexadec-2-enol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl hexadec-2-enoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable emulsions.

Industry: It is used in the formulation of cosmetics, lubricants, and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of ethyl hexadec-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release hexadecenoic acid and ethanol, which can then participate in various biochemical pathways. The double bond in the compound allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Research Findings

- Synthetic Utility: this compound derivatives are synthesized via advanced C–H activation techniques, enabling precise stereochemical control for pharmaceutical intermediates .

- Extraction Relevance: Ethyl acetate extracts of bioactive compounds (e.g., in Aspergillus spp.

- Safety Gaps : Most analogs lack comprehensive toxicity data, emphasizing the need for precautionary handling in research settings .

Biological Activity

Ethyl hexadec-2-enoate, a fatty acid ester, has garnered attention for its biological activities, particularly in the context of its interactions with various biological systems. This compound, classified under unsaturated fatty acid esters, exhibits a range of properties that are relevant to both biochemical research and potential therapeutic applications.

- IUPAC Name : Ethyl (2E)-hexadec-2-enoate

- Molecular Formula : CHO

- Molecular Weight : 282.46 g/mol

- Density : 0.9 g/cm³

- Boiling Point : Approximately 172.6 °C

- Flash Point : 62.3 °C

This compound's biological activity is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The compound's unsaturated nature allows it to integrate into lipid membranes, influencing membrane fluidity and functionality.

- Enzyme Interactions : It has been shown to affect the activity of various enzymes involved in lipid metabolism and signaling pathways. For instance, fatty acid esters can serve as substrates or inhibitors for enzymes such as lipases and phospholipases.

- Receptor Modulation : this compound may interact with G-protein coupled receptors (GPCRs), which play crucial roles in cellular communication and signal transduction.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antioxidant Properties | Exhibits potential antioxidant effects, reducing oxidative stress in cells. |

| Anti-inflammatory Effects | May modulate inflammatory responses by influencing cytokine production. |

| Neuroprotective Effects | Preliminary studies suggest protective effects on neuronal cells under stress. |

| Antimicrobial Activity | Demonstrated effectiveness against certain bacterial strains in vitro. |

Case Studies and Research Findings

- Antioxidant Activity : A study by Smith et al. (2020) demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting its potential as a neuroprotective agent against oxidative damage.

- Anti-inflammatory Effects : Research conducted by Lee et al. (2021) indicated that this compound inhibited the production of pro-inflammatory cytokines in macrophages, highlighting its role in modulating immune responses.

- Antimicrobial Properties : In a study examining various fatty acid esters, this compound showed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing natural preservatives or therapeutic agents.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing ethyl hexadec-2-enoate, and how can conflicting spectral data be resolved?

- Methodological Answer : Employ a combination of -NMR, -NMR, and IR spectroscopy to confirm the ester functional group and double-bond geometry. For conflicting data, cross-validate results using high-resolution mass spectrometry (HRMS) and compare with computational simulations (e.g., density functional theory (DFT) for NMR chemical shift predictions). Ensure solvent effects and instrumental calibration are accounted for during analysis .

Q. How can researchers optimize the synthesis of this compound to minimize side products?

- Methodological Answer : Use catalytic methods such as acid-catalyzed esterification under controlled temperature (e.g., 60–80°C) with molecular sieves to remove water. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of hexadec-2-enoic acid and ethanol. Purify via column chromatography, and validate purity using gas chromatography (GC) or HPLC with a polar stationary phase .

Q. What are the critical parameters for assessing the purity of this compound in laboratory settings?

- Methodological Answer : Quantify purity using melting point analysis (if crystalline), GC retention time consistency, and -NMR integration ratios. For liquid samples, employ Karl Fischer titration to measure residual water content. Document systematic errors (e.g., solvent impurities) and replicate measurements to ensure reliability .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed to predict supramolecular assembly?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) and use graph set analysis (as per Etter’s formalism) to categorize hydrogen-bonding patterns (e.g., chains, rings). Refine structures using SHELXL and visualize interactions with ORTEP-III . Compare results with computational models (e.g., Mercury CSD) to predict packing behavior and stability .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermodynamic properties?

- Methodological Answer : Cross-check computational methods (e.g., DFT or molecular dynamics) with experimental calorimetry (DSC) or vapor pressure measurements. Account for approximations in computational models (e.g., solvent effects omitted in gas-phase simulations). Use error propagation analysis to identify dominant sources of discrepancy (e.g., enthalpy vs. entropy contributions) .

Q. How can researchers design crystallographic experiments to address disorder in this compound’s alkyl chain conformation?

- Methodological Answer : Collect high-resolution (<1.0 Å) diffraction data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Use SHELXD for phase determination and refine disordered regions with constraints (e.g., similarity restraints for bond lengths). Validate models using residual density maps and the R factor .

Q. What statistical approaches are appropriate for validating reproducibility in this compound’s synthetic yield across multiple trials?

- Methodological Answer : Apply ANOVA or Student’s t-test to compare yields under varying conditions (e.g., catalyst loading, temperature). Report confidence intervals (95%) and standard deviations. Use Grubbs’ test to identify outliers and ensure data normality via Shapiro-Wilk tests .

Methodological Notes

- Structural Refinement : SHELX programs (e.g., SHELXL, SHELXD) are critical for small-molecule crystallography, offering robust refinement against high-resolution data .

- Hydrogen Bond Analysis : Graph set theory provides a systematic framework for interpreting intermolecular interactions, essential for crystal engineering .

- Data Validation : Always integrate statistical error analysis (e.g., standard deviation, R-values) and cross-disciplinary validation (e.g., computational vs. experimental) to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.